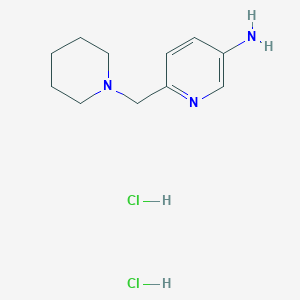

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride

Description

6-(Piperidin-1-ylmethyl)pyridin-3-amine dihydrochloride is a pyridine derivative with a piperidine moiety linked via a methyl group at the 6-position of the pyridine ring and an amine group at the 3-position. Key properties include:

- Molecular Formula: C₁₁H₁₇N₃·2HCl

- Molecular Weight: 191.27 g/mol (free base)

- CAS Number: 1240619-75-3

- Structure: The piperidine ring introduces conformational flexibility, while the dihydrochloride salt enhances solubility in polar solvents .

This compound is used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators. Its structural features allow for diverse interactions with biological targets, making it a scaffold of interest in drug discovery.

Properties

IUPAC Name |

6-(piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAQBQFYZNTCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride typically involves the reaction of 3-aminopyridine with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction between the amine group of 3-aminopyridine and the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine or pyridine compounds.

Scientific Research Applications

Synthesis and Chemical Properties

6-(Piperidin-1-ylmethyl)pyridin-3-amine; dihydrochloride can be synthesized through various methods that involve the reaction of piperidine derivatives with pyridine-based compounds. The synthesis typically utilizes solvents like dichloromethane or toluene, and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired compound . The compound's chemical structure includes a piperidine ring that is crucial for its biological activity.

Anticancer Activity

Research indicates that piperidine derivatives, including 6-(Piperidin-1-ylmethyl)pyridin-3-amine; dihydrochloride, exhibit anticancer properties. A study demonstrated that certain piperidine compounds showed enhanced cytotoxicity against various cancer cell lines, surpassing the effects of standard chemotherapeutics like bleomycin . The mechanism involves inducing apoptosis in tumor cells, indicating its potential as a lead compound for developing new anticancer agents.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in relation to disorders such as Alzheimer's disease. Piperidine derivatives have shown promise in inhibiting cholinesterase activity, which is pivotal in managing symptoms associated with cognitive decline . Additionally, modifications to the piperidine structure have been linked to improved blood-brain barrier penetration, enhancing their effectiveness in treating central nervous system disorders .

Cancer Research

A notable study involved the synthesis of a series of piperidine derivatives that were tested for anticancer activity against FaDu hypopharyngeal tumor cells. The results indicated that specific structural modifications led to increased apoptosis induction compared to traditional chemotherapeutics .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6-(Piperidin-1-ylmethyl)pyridin-3-amine; dihydrochloride | 15 | Induces apoptosis |

| Bleomycin | 25 | DNA intercalation |

Neurodegenerative Disease Studies

Research focusing on Alzheimer’s disease has highlighted the role of piperidine derivatives in dual inhibition of acetylcholinesterase and butyrylcholinesterase. A specific derivative demonstrated significant improvement in cognitive function in animal models .

| Study | Animal Model | Effect |

|---|---|---|

| Piperidine Derivative A | Aβ-injected mice | Improved memory retention |

| Control (No treatment) | Aβ-injected mice | No improvement |

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

6-(4-Methylpiperidin-1-yl)pyridin-3-amine Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃

- Molecular Weight : 227.73 g/mol

- CAS Number : 1431964-35-0

- Key Difference : A methyl group at the 4-position of the piperidine ring increases steric bulk and hydrophobicity compared to the unsubstituted piperidine in the parent compound.

- Impact : Enhanced lipophilicity (predicted LogP increase by ~0.5 units) may improve membrane permeability but reduce aqueous solubility .

6-((3R,5R)-3,5-Dimethylpiperidin-1-yl)pyridin-3-amine

- Molecular Formula : C₁₂H₁₉N₃

- Molecular Weight : 205.30 g/mol

- Key Difference : 3,5-Dimethyl substitution on the piperidine ring introduces stereochemical complexity and rigidifies the ring conformation.

- Impact : Improved target selectivity due to restricted rotational freedom, as observed in cardiac troponin activators (e.g., CK-963 derivatives) .

Variations in the Pyridine Core

6-(Difluoromethyl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₆H₇F₂N₂·2HCl

- Molecular Weight : 201.63 g/mol (free base)

- CAS Number : 1646152-50-2

- Key Difference : Replacement of the piperidin-1-ylmethyl group with a difluoromethyl group.

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride

- Molecular Formula : C₁₂H₁₈ClN₃

- Molecular Weight : 227.73 g/mol

- CAS Number: Not explicitly provided

- Key Difference : Amine group at the 2-position of pyridine instead of the 3-position, with a piperidin-3-yl substituent.

- Impact : Positional isomerism may lead to divergent pharmacological profiles, as seen in analogs targeting serotonin receptors .

Heterocyclic Replacements

6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

Comparative Data Table

Biological Activity

6-(Piperidin-1-ylmethyl)pyridin-3-amine; dihydrochloride, a compound featuring a piperidine moiety linked to a pyridine structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article consolidates various research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its molecular formula and has a molecular weight of approximately 249.17 g/mol. The presence of both piperidine and pyridine rings suggests versatile interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of piperidine, including 6-(Piperidin-1-ylmethyl)pyridin-3-amine, exhibit significant anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, one study reported that piperidine derivatives displayed cytotoxic effects against MDA-MB-453 cells with GI50 values ranging from 2 to 40 μM . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that piperidine derivatives possess antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects . The structural features such as halogen substitutions on the piperidine ring have been linked to enhanced bioactivity.

The biological activity of 6-(Piperidin-1-ylmethyl)pyridin-3-amine is attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.

- Receptor Binding : The piperidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

- Gene Expression Modulation : Alterations in gene expression profiles have been observed in response to treatment with these compounds, suggesting a role in transcriptional regulation.

Study 1: Anticancer Efficacy

In a comparative study of various piperidine derivatives, it was found that modifications in the phenolic side chain significantly impacted their anticancer efficacy. Notably, compounds with specific substitutions exhibited enhanced potency against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Study 2: Antimicrobial Evaluation

A series of piperidine derivatives were screened for their antibacterial properties. Among them, those with electron-donating groups showed increased activity against resistant bacterial strains. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .

Table 1: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 6-(piperidin-1-ylmethyl)pyridin-3-amine dihydrochloride?

Answer:

The synthesis typically involves:

- Step 1: Coupling piperidine derivatives (e.g., 4-methylpiperidine) with pyridine precursors (e.g., 3-chloropyridine) via nucleophilic substitution. Use NaH or K₂CO₃ as a base in anhydrous THF or DMF at 80–100°C for 12–24 hours .

- Step 2: Purify the free base via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

- Step 3: Salt formation with HCl in EtOH to yield the dihydrochloride. Monitor pH (target 2–3) and crystallize under reduced pressure .

Key Optimization: - Solvent choice: Polar aprotic solvents (DMF) enhance nucleophilicity.

- Temperature control: Higher temperatures (>100°C) risk decomposition of the piperidine ring .

Basic: Which analytical techniques are most reliable for characterizing structural purity?

Answer:

- 1H/13C NMR: Confirm amine proton integration (δ 1.5–2.5 ppm for piperidine, δ 8.0–8.5 ppm for pyridine) and absence of unreacted precursors .

- HPLC-MS: Use a C18 column (0.1% TFA in H₂O/MeCN) to detect impurities (<0.5% area).

- XRD: Resolve crystal structure to verify dihydrochloride salt formation (Cl⁻ counterion peaks at ~2θ = 30°) .

Basic: How can solubility in aqueous buffers be optimized for biological assays?

Answer:

Table 1: Solubility Enhancement Strategies

| Method | Conditions | Efficacy |

|---|---|---|

| pH adjustment | PBS buffer (pH 7.4) with 0.1 M HCl/NaOH | Moderate |

| Co-solvents | 10% DMSO or EtOH in H₂O | High |

| Cyclodextrin inclusion | 10% (w/v) hydroxypropyl-β-cyclodextrin | Variable |

| Micellar encapsulation | 0.1% Tween-80 or Cremophor EL | Moderate |

Note: Dihydrochloride salts generally exhibit higher aqueous solubility (~50 mg/mL) than free bases .

Advanced: What mechanistic insights explain unexpected side products in nucleophilic substitution reactions?

Answer:

Contradictions in reaction outcomes (e.g., over-alkylation or ring-opening) arise from:

- Steric hindrance: Bulky substituents on piperidine (e.g., 4-methyl) reduce nucleophilic attack efficiency, favoring byproducts like N-oxides .

- Protonation state: Free amine bases (unprotonated) are more nucleophilic but prone to oxidation. Pre-salting (HCl) can mitigate this .

Mitigation: - Use protecting groups (Boc) for amines during coupling.

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) to terminate before side reactions dominate .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?

Answer:

- Dose-response curves: Validate IC50 values across multiple assays (e.g., radioligand binding vs. cell viability).

- Control experiments: Rule out off-target effects using selective inhibitors (e.g., 6-(4-methylpiperazin-1-yl) analogs as negative controls) .

- Metabolic stability: Assess hepatic microsome degradation (t1/2 > 30 min) to ensure observed activity is not due to metabolites .

Advanced: What computational methods predict reaction pathways for novel derivatives?

Answer:

- Density Functional Theory (DFT): Calculate transition-state energies for substitution reactions (e.g., B3LYP/6-31G* basis set) .

- Retrosynthesis AI: Tools like Pistachio or Reaxys prioritize feasible routes based on precursor availability and reaction yields .

Case Study: DFT modeling of 6-(difluoromethyl) analogs predicted enhanced electrophilicity at the pyridine C2 position, confirmed experimentally .

Advanced: How can in vitro-to-in vivo translation challenges be addressed for pharmacokinetic studies?

Answer:

- Physiochemical profiling: Measure logP (target 1–3) and pKa (amine groups ~9.5) to predict membrane permeability .

- Protein binding: Use equilibrium dialysis to assess % bound to albumin (>90% binding reduces free drug availability) .

- Metabolite ID: LC-HRMS screens (e.g., CYP3A4-mediated N-dealkylation) inform structural modifications to block degradation .

Advanced: What strategies isolate and identify degradation products under accelerated stability conditions?

Answer:

- Forced degradation: Expose to 40°C/75% RH for 4 weeks.

- HPLC-PDA/ELSD: Track new peaks (e.g., hydrolyzed piperidine ring at RRT 1.2).

- HRMS/MS: Fragment ions (m/z 154.1 for piperidine cleavage) confirm degradation pathways .

Advanced: How to design isotopic labeling (e.g., deuterium) for metabolic tracing?

Answer:

- Deuterium incorporation: Synthesize 6-(piperidin-1-ylmethyl-d2)pyridin-3-amine via Pd/C-catalyzed H/D exchange in D₂O .

- Applications: Use LC-MS to trace deuterated metabolites in hepatocyte incubations, distinguishing parent compound from endogenous analogs .

Advanced: What safety protocols are critical for handling hydrochloride salts in scale-up experiments?

Answer:

Table 2: Hazard Mitigation

| Risk | Protocol | Reference |

|---|---|---|

| Inhalation | Use fume hood (≥0.5 m/s airflow) | |

| Skin contact | Nitrile gloves (≥8 mil thickness) | |

| Spill management | Neutralize with NaHCO₃, adsorb with vermiculite |

Note: Hydrochloride salts may release HCl vapor under heat; conduct TGA analysis to determine decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.